Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is an organic compound that features a unique combination of functional groups, including a hydroxy group, an amino group, and a thiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate typically involves the reaction of ethyl 2-bromo-3-hydroxypropanoate with tetrahydro-2H-thiopyran-3-amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ethyl 2-oxo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate.
Reduction: Formation of ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The thiopyran ring can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-hydroxy-3-((tetrahydro-2H-pyran-3-yl)amino)propanoate: Similar structure but with a pyran ring instead of a thiopyran ring.
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate: Similar structure but with the amino group attached to the 4-position of the thiopyran ring.
Uniqueness
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties compared to its pyran analogs. The sulfur atom in the thiopyran ring can participate in unique interactions, making this compound valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H19NO3S |
---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-3-(thian-3-ylamino)propanoate |
InChI |
InChI=1S/C10H19NO3S/c1-2-14-10(13)9(12)6-11-8-4-3-5-15-7-8/h8-9,11-12H,2-7H2,1H3 |
InChI-Schlüssel |
REURTOBAGOBWQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CNC1CCCSC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.